Boc-allo-Ile-OH
Description
Contextualization within the Landscape of Protected Amino Acids
In the field of chemical and pharmaceutical sciences, the synthesis of peptides—chains of amino acids linked by peptide bonds—is a fundamental process for creating therapeutics, research tools, and novel biomaterials. However, the direct coupling of amino acids is challenging because they possess at least two reactive functional groups: an amino group (-NH₂) and a carboxyl group (-COOH). To ensure the formation of a specific, desired peptide sequence, a strategy of temporary "protection" is employed. libretexts.orgiris-biotech.de
Protected amino acids are derivatives where one of the reactive groups, typically the α-amino group, is chemically masked to prevent it from participating in unintended reactions. iris-biotech.de Boc-allo-Ile-OH is a prime example of such a compound, belonging to a vast library of protected amino acids used by chemists. chemimpex.com The landscape of these essential reagents includes various protecting groups, each with distinct chemical properties and methods of removal. The most common α-amino protecting groups used in peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.comcreative-peptides.com
This compound stands out not only for its Boc protecting group but also because it is a derivative of allo-isoleucine, a non-proteinogenic or "unnatural" amino acid. wikipedia.org The use of such non-standard amino acids is a key strategy in modern drug discovery for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced properties like improved stability or biological activity. chemimpex.comsmolecule.com
Table 1: Comparison of Common α-Amino Protecting Groups
| Protecting Group | Abbreviation | Chemical Structure | Removal Conditions | Primary Synthesis Strategy |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Mild acid (e.g., Trifluoroacetic Acid, TFA) peptide.com | Boc/Bzl SPPS |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Mild base (e.g., Piperidine) libretexts.orgcreative-peptides.com | Fmoc/tBu SPPS |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation (H₂/Pd) or strong acid total-synthesis.comcreative-peptides.com | Solution-phase synthesis |
Significance of allo-Isoleucine Stereochemistry in Peptide Science
Amino acids can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Isoleucine is one of two proteinogenic amino acids that possess two chiral centers (the α-carbon and the β-carbon), giving rise to four possible stereoisomers. wikipedia.orgwikipedia.org The naturally occurring form is L-isoleucine, which has a (2S,3S) configuration. Its diastereomer, L-allo-isoleucine, has a (2S,3R) configuration. wikipedia.orgnih.gov
The incorporation of allo-isoleucine into a peptide chain introduces a distinct stereochemistry at the β-carbon compared to its natural counterpart. This subtle change has profound implications for the peptide's structure and function. The specific spatial arrangement of the side chain in allo-isoleucine can alter the local conformation of the peptide backbone, influencing how the peptide folds into secondary structures like α-helices or β-sheets. nih.gov Research has shown that changing the chirality in the main-chain atoms of short peptides perturbs the side-chain conformation to a greater extent than the backbone conformation. nih.gov This structural influence is a powerful tool for medicinal chemists to design peptides with tailored biological activities, improved resistance to enzymatic degradation by proteases, and unique binding affinities for specific biological targets. smolecule.com
Table 2: Stereoisomers of Isoleucine
| Isomer Name | Configuration | Chirality at α-carbon | Chirality at β-carbon |
| L-Isoleucine | (2S,3S) | S | S |
| D-Isoleucine | (2R,3R) | R | R |
| L-allo-Isoleucine | (2S,3R) | S | R |
| D-allo-Isoleucine | (2R,3S) | R | S |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Allo Ile Oh and Its Derivatives
Derivatization of Boc-allo-Ile-OH for Specific Research Applications
N-Methylation and its Impact on Compound Properties
N-methylation, the addition of a methyl group to the alpha-amino nitrogen of an amino acid residue, is a well-established strategy to alter peptide properties. When applied to allo-isoleucine derivatives, including those protected with the Boc group, this modification can lead to substantial changes in molecular behavior relevant to drug development and biochemical research.
However, synthetic procedures for N-methylation must consider potential side reactions, such as racemization at the alpha-carbon, which can compromise the stereochemical integrity of the amino acid derivative acs.org.
Table 1: Impact of N-Methylation on Amino Acid/Peptide Properties
| Property | Effect of N-Methylation | Supporting Evidence |
| Lipophilicity | Increased; higher clogP values observed compared to native compounds rsc.org. | rsc.orgchemimpex.comchemimpex.com |
| Oral Bioavailability | Enhanced; for example, cyclic peptides with N-methyl groups have shown significant oral bioavailability (e.g., 28% in rats) nih.gov. | nih.govchemimpex.comchemimpex.com |
| Membrane Permeability | Improved; facilitates passive membrane diffusion, aiding cellular uptake nih.gov. | nih.gov |
| Proteolytic Stability | Increased resistance to enzymatic degradation, leading to enhanced peptide stability chemimpex.comchemimpex.comnih.gov. | chemimpex.comchemimpex.comnih.gov |
| Conformational Effects | Lowered cis/trans amide energy barrier rsc.org; can influence peptide conformation and flexibility nih.gov. | rsc.orgnih.gov |
| Synthesis Consideration | Potential for racemization at the alpha-carbon during methylation procedures acs.org. | acs.org |
Fluoroalkylation of allo-Isoleucine Derivatives
Fluoroalkylation, the introduction of fluorine atoms or fluorinated alkyl groups into a molecule, is another powerful strategy for modifying the properties of amino acids and peptides. When applied to allo-isoleucine derivatives, this can lead to significant alterations in their physicochemical characteristics.
The incorporation of fluorine atoms can profoundly impact the hydrophobicity and polarity of the amino acid side chain acs.orgresearchgate.netnih.gov. For instance, the introduction of trifluoromethyl groups can substantially increase hydrophobicity researchgate.net. These changes in electronic and steric properties can, in turn, influence the propensity of the amino acid to adopt specific secondary structures, such as α-helices acs.orgresearchgate.net. Furthermore, fluoroalkylation is known to enhance the thermal and proteolytic stability of peptides, making them more robust in biological environments researchgate.netnih.govacs.orgnih.gov.
A notable consequence of fluoroalkylation is the unique behavior of fluoroalkyl chains, which possess low surface energy. This property promotes the self-assembly of peptides into ordered nanostructures and can also enhance membrane permeability nih.gov. Such effects are attributed to the distinct hydrophobic and lipophobic nature of fluorocarbons, leading to favorable interactions and packing within biomolecular systems nih.govnih.gov. The synthesis of specific fluorinated allo-isoleucine building blocks is a prerequisite for these derivatizations acs.orgresearchgate.netacs.org.
Table 2: Impact of Fluoroalkylation on Amino Acid/Peptide Properties
| Property | Effect of Fluoroalkylation | Supporting Evidence |
| Hydrophobicity | Significantly modified; often increased due to fluorinated side chains (e.g., CF₃ groups) acs.orgresearchgate.netnih.gov. Exhibits both hydrophobic and lipophobic tendencies nih.gov. | acs.orgresearchgate.netnih.govnih.gov |
| Polarity | Altered; the presence of polarized C–F bonds influences overall molecular polarity acs.orgresearchgate.netnih.gov. | acs.orgresearchgate.netnih.gov |
| Thermal Stability | Increased; fluorination can impart greater thermal stability to peptide structures researchgate.netnih.govacs.orgnih.gov. For example, a 25% increase in stability was observed in a protein with hexafluoroleucine acs.org. | researchgate.netnih.govacs.orgnih.gov |
| Proteolytic Stability | Enhanced; fluorinated amino acids can improve resistance to enzymatic degradation researchgate.netnih.govnih.gov. | researchgate.netnih.govnih.gov |
| Membrane Permeability | Increased; fluoroalkylated peptides demonstrate higher membrane permeability compared to nonfluorinated analogs nih.gov. | nih.gov |
| Nanostructure Assembly | Promoted; low surface energy of fluoroalkyl chains facilitates self-assembly into nanostructures nih.gov. | nih.gov |
| Secondary Structure Propensity | Modified; fluorine substitution can influence the propensity to adopt specific secondary structures acs.orgresearchgate.net. | acs.orgresearchgate.net |
Applications in Peptide Synthesis and Bioconjugation
Integration of Boc-allo-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support. iris-biotech.de this compound is specifically designed for use in the Boc-based strategy of SPPS. sigmaaldrich.comscientificlabs.com In this process, the growing peptide chain is covalently attached to the solid support, and successive amino acids, like this compound, are added in a cyclical process of deprotection and coupling until the desired sequence is assembled. biosynth.com The primary advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, a stark contrast to the more laborious purification methods of solution-phase synthesis. iris-biotech.denih.gov
Boc-SPPS Strategy and its Orthogonality
The Boc/Benzyl (B1604629) (Boc/Bzl) strategy was the original methodology developed for SPPS. iris-biotech.de It relies on the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable protecting groups, typically benzyl (Bzl) ethers or esters, for the permanent protection of reactive amino acid side chains. peptide.com
The strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic conditions, but their lability to acid differs significantly. biosynth.com The Nα-Boc group is cleaved at each step of the synthesis using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com This treatment is not harsh enough to remove the more robust side-chain protecting groups. The final cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups are accomplished simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.depeptide.com
Comparison of Major SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-stable (e.g., Benzyl) | Acid-labile (e.g., tBu, Trt) |
| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully Orthogonal |
This selective deprotection scheme allows for the directional, stepwise elongation of the peptide chain. peptide.com this compound is directly compatible with this strategy, where its Boc group is removed to expose a free amine for the subsequent coupling reaction.
Coupling Reagents and Conditions in this compound Incorporations
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid, in this case, this compound. mdpi.com This is achieved using a variety of coupling reagents. The activated amino acid is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents. nih.gov They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. google.com However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to epimerization. google.com To improve efficiency and suppress side reactions, additives are almost always used in conjunction with carbodiimides. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea to form a more stable and selective active ester, which then aminolyzes to form the peptide bond with minimal risk of racemization. nih.govgoogle.com
More modern coupling reagents, often based on phosphonium (B103445) or aminium/uronium salts, come pre-packaged with a HOBt or HOAt moiety. These include reagents like Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), HBTU, HATU, and PyBOP, which are known for their high efficiency and rapid reaction times. mdpi.comgoogle.com The choice of solvent is also critical, with N,N-dimethylformamide (DMF) being the most common. google.com
Common Coupling Reagents for Boc-SPPS
| Reagent Class | Examples | Mechanism/Notes |
|---|---|---|
| Carbodiimides | DCC, DIC | Forms a reactive O-acylisourea intermediate. Requires an additive to suppress side reactions. nih.gov |
| Additives | HOBt, HOAt, Oxyma | Forms active esters that are more stable and less prone to racemization. mdpi.comgoogle.com |
| Phosphonium Salts | BOP, PyBOP | High efficiency; forms active esters. mdpi.com |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | Very rapid coupling times; generally considered the most efficient reagents. mdpi.comgoogle.com |
Minimization of Epimerization in Peptide Assembly
Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide synthesis, particularly for amino acids with a second chiral center like isoleucine and allo-isoleucine. rsc.orgicr.org During the activation of a C-terminal amino acid's carboxyl group, there is a risk of losing the chiral integrity of the α-carbon. nih.gov This occurs through the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated from either face upon ring-opening, leading to a mixture of epimers. nih.govgoogle.com
For isoleucine, epimerization at the α-carbon converts the L-Isoleucine ((2S,3S)-configuration) to D-allo-Isoleucine ((2R,3S)-configuration). rsc.orgicr.org When incorporating this compound, the activation of its carboxyl group can similarly lead to the formation of its (2R,3R) epimer, L-isoleucine.
Several strategies are employed to minimize this side reaction:
Use of Additives: The addition of HOBt or HOAt is the most common method. These additives rapidly convert the initial activated species into an active ester, which is less prone to cyclizing into the problematic oxazolone (B7731731). google.com
Choice of Reagents: Uronium/aminium reagents like HATU are generally considered superior in suppressing epimerization compared to carbodiimide (B86325) methods alone. nih.gov
Controlled Conditions: Minimizing the reaction time, using non-polar solvents where possible, and avoiding strong, non-sterically hindered bases can reduce the rate of oxazolone formation and subsequent epimerization. icr.org
Role of this compound in Solution-Phase Peptide Synthesis
Before the widespread adoption of SPPS, all peptides were synthesized in solution. Solution-phase peptide synthesis (SPPS) remains relevant for large-scale production and for the synthesis of complex fragments. researchgate.net In this methodology, both the N-protected amino acid (e.g., this compound) and the C-protected amino acid (or peptide) are dissolved in an appropriate organic solvent. researchgate.net
The coupling process mirrors that of SPPS, utilizing the same activating reagents (e.g., DIC/HOBt) to form the peptide bond. mdpi.com The key difference lies in the purification. After each coupling and deprotection step, the desired product must be isolated from unreacted starting materials, reagents, and byproducts through techniques like extraction, precipitation, or crystallization. nih.gov While more time-consuming, this allows for the characterization of intermediates at each stage. This compound serves as a key building block in this approach, with its Boc group providing the necessary temporary protection for controlled, stepwise chain elongation. researchgate.net
Influence of allo-Isoleucine Residue on Peptide Properties
The incorporation of non-proteinogenic amino acids, such as allo-isoleucine, into a peptide sequence can dramatically alter its physicochemical and biological properties. This structural modification is a powerful tool in medicinal chemistry to enhance therapeutic potential.
Enhanced Stability against Proteolytic Degradation
One of the most significant advantages of incorporating residues like D-allo-isoleucine is the enhanced stability of the resulting peptide against proteolytic enzymes. oup.comnih.gov Proteases recognize and cleave peptide bonds based on specific amino acid sequences and the precise three-dimensional conformation of the peptide backbone. nih.gov
The introduction of an unnatural stereoisomer like allo-isoleucine creates a local perturbation in the peptide's backbone geometry. nih.gov This altered conformation often results in a poor fit within the enzyme's active site, thereby preventing or slowing down proteolytic cleavage. nih.govdoi.org Studies have demonstrated that peptides containing D-amino acids or diastereomers like D-allo-isoleucine exhibit significantly greater resistance to degradation by various proteases compared to their all-L-amino acid counterparts. oup.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability for peptide-based therapeutics. oup.com For instance, the all-D-amino acid peptide analogue i(llkk)₂i, which contains D-allo-isoleucine, showed superior activity against mycobacterial strains, partly attributed to its enhanced resistance to proteolysis. oup.com
Impact on Peptide Solubility and Bioavailability
The incorporation of non-standard amino acids like allo-isoleucine can influence the solubility and bioavailability of peptides. While specific quantitative data on this compound's direct impact is not extensively detailed in the provided results, the principle of modifying peptide backbones to alter these properties is well-established. For instance, the introduction of non-canonical amino acids is a known strategy to enhance the pharmacokinetic profiles of peptide therapeutics. mdpi.com Lipidation, the attachment of a fatty acid to a peptide, is another common strategy to improve a peptide's half-life and tissue penetration by promoting binding to serum albumin. royalsocietypublishing.orgtandfonline.com While not directly about this compound, this highlights how structural modifications, including the use of non-standard amino acids, are employed to enhance bioavailability. royalsocietypublishing.org
Stereochemical Influence on Peptide Conformation and Bioactivity
The stereochemistry of amino acid residues is a critical determinant of peptide conformation and, consequently, its biological activity. The substitution of a standard L-amino acid with its D-diastereomer, such as the incorporation of D-allo-isoleucine, can have profound effects on the peptide's three-dimensional structure. nih.govresearchgate.net
Molecular dynamics simulations and circular dichroism measurements have demonstrated that even a single stereochemical isomerization can drastically alter a peptide's folding propensity. nih.gov For example, in a study of bombinin H peptides, replacing L-isoleucine with D-alloisoleucine significantly reduced the peptide's ability to form intra-peptide contacts, thereby affecting its folding in an aqueous solution. nih.gov This change in conformation can directly impact the peptide's interaction with biological targets, such as cell membranes, and thus its bioactivity. nih.govresearchgate.net
The chirality of the side chain at the β-carbon also influences the backbone's conformational sampling. oup.com This interplay between side chain and backbone stereochemistry can lead to different biological properties. nih.govoup.com The ability to distinguish between isoleucine diastereomers is crucial for understanding the structure-activity relationships of complex natural peptides. researchgate.net
| Peptide System | Stereochemical Change | Observed Effect on Conformation | Reference |
| Bombinin H Peptides | L-isoleucine to D-alloisoleucine | Decreased tendency to fold and form intra-peptide contacts. | nih.gov |
| GGXGG Host-Guest Pentapeptide | L-amino acids to D-amino acids | Inverse of backbone conformational propensities. | oup.com |
| ShK Toxin | Thr/Ile to allo-Thr/allo-Ile | Altered folding propensities and thermal stabilities. | nih.gov |
Incorporation of this compound into Complex Peptide Architectures
The unique properties of this compound make it a valuable building block for the synthesis of intricate peptide structures, including cyclodepsipeptides, lipidated peptides, and peptidomimetics.
Cyclodepsipeptide Synthesis
Cyclodepsipeptides are cyclic peptides containing at least one ester bond in addition to amide bonds. researchgate.net They often exhibit significant biological activities. mdpi.comnih.gov this compound is a frequently used component in the synthesis of these complex natural products and their analogues. researchgate.netmdpi.com For example, it has been utilized in the synthesis of beauverolide III and analogues of lagunamide A. researchgate.netmdpi.com The synthesis of these molecules often involves a combination of solid-phase and solution-phase techniques, where this compound is incorporated into the growing peptide chain. mdpi.comijcce.ac.ir
Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their properties, such as stability and bioavailability. nih.govscribd.com The incorporation of non-standard amino acids like allo-isoleucine is a key strategy in peptidomimetic design. chemimpex.comresearchgate.net By altering the stereochemistry at specific positions, researchers can constrain the peptide's conformation, favoring specific secondary structures like β-turns. scribd.com this compound serves as a crucial building block in the synthesis of such peptidomimetics, allowing for the creation of novel therapeutic agents with enhanced efficacy and specificity. chemimpex.comchemimpex.com
Conformational Analysis of Peptides Containing Allo Isoleucine
Spectroscopic Techniques for Conformational Elucidation
Spectroscopic methods provide experimental insights into the structure of peptides in solution and the solid state. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful for determining stereochemical assignments and assessing secondary structural elements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for differentiating between isoleucine and allo-isoleucine residues within a peptide. rsc.orgnih.gov Simple ¹H and ¹³C NMR analyses allow for the unambiguous assignment of stereochemistry by inspecting the chemical shifts and coupling constants associated with the α-carbon. rsc.org
For isoleucine and allo-isoleucine, which are diastereomers differing at the α-carbon, distinct NMR signatures are observed. Studies on various derivatives have shown consistent trends. For example, in the ¹H NMR spectrum, the proton at the α-carbon (α-CH) of a D-allo-isoleucine residue typically shows a higher chemical shift compared to the α-CH protons of L-isoleucine residues. researchgate.net Conversely, in the ¹³C NMR spectrum, the α-CH carbon of D-allo-isoleucine has a lower chemical shift than the corresponding carbons in L-isoleucine residues. researchgate.net Coupling constants also provide critical information; the ³JCH–CH coupling constants for the L-isoleucine diastereomer's α-CH are consistently larger than those for the D-allo-isoleucine form. rsc.org These measurable differences are instrumental in verifying the stereochemical integrity of synthetic peptides and in the structural elucidation of natural products. rsc.org
Table 1: Comparative NMR Data for Isoleucine vs. allo-Isoleucine Derivatives
| Nucleus | Parameter | Isoleucine Diastereomer | allo-Isoleucine Diastereomer | Finding |
|---|---|---|---|---|
| ¹H | Chemical Shift (δ) of α-CH | Lower | Higher | The α-proton in allo-Ile is typically downfield. researchgate.net |
| ¹³C | Chemical Shift (δ) of α-CH | Higher | Lower | The α-carbon in allo-Ile is typically upfield. rsc.orgresearchgate.net |
| ¹H | Coupling Constant (³JCH–CH) | Larger | Smaller | Differentiates stereoisomers based on bond angles. rsc.org |
| ¹H | Coupling Constant (³JCH–NH) | Usually Smaller | Usually Larger | Provides additional conformational information. rsc.org |
Data synthesized from studies on various isoleucine and allo-isoleucine derivatives.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of peptides in solution. nih.govsandiego.edu This technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing a spectral signature characteristic of the peptide's backbone conformation. nih.gov
The introduction of an allo-isoleucine residue can significantly alter a peptide's secondary structure, and CD spectroscopy is ideal for monitoring these changes. beilstein-journals.org The α-helix, for instance, is characterized by strong negative bands around 222 nm and 208 nm and a positive band near 192 nm. nih.gov A β-sheet structure typically shows a negative band near 217 nm and a positive band around 195 nm, while a random coil conformation is identified by a strong negative band near 200 nm. nih.govmdpi.com By comparing the CD spectrum of a peptide containing allo-isoleucine to a control peptide, researchers can quantify changes in helicity or the propensity to form other secondary structures. beilstein-journals.org This is especially useful for assessing how the stereochemistry of a single residue propagates to influence the global fold of the entire peptide. cornell.edu
Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~200 |
Typical wavelength ranges. The precise positions and magnitudes can vary based on the specific peptide sequence and solvent conditions. nih.govmdpi.com
Computational Approaches to Peptide Conformation
Computational methods complement experimental techniques by providing a detailed, atomistic view of peptide conformational landscapes. Molecular dynamics simulations and quantum chemical calculations are two primary approaches used to explore the structural preferences of peptides containing allo-isoleucine.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov For peptides, MD simulations can model conformational changes, folding pathways, and interactions with the solvent. acs.org By simulating a peptide like one containing Boc-allo-Ile-OH in a virtual solvent box, researchers can generate a trajectory that maps its structural evolution. nih.gov
From these trajectories, a free-energy landscape (FEL) can be constructed. nih.govplos.org The FEL is a plot that represents the free energy of the peptide as a function of specific conformational coordinates, such as backbone dihedral angles or the distance between two atoms. nih.govuri.edu Minima on this landscape correspond to stable or metastable conformational states, such as α-helices, β-turns, or extended structures. nih.govresearchgate.net The barriers between these minima represent the energy required for conformational transitions. This approach allows for the identification of the most probable structures a peptide will adopt and provides a thermodynamic and kinetic understanding of its conformational dynamics. plos.org
Quantum chemical (QC) calculations, also known as quantum mechanics (QM) methods, offer a higher level of theory to investigate the electronic structure and energetics of molecules. nih.govresearchgate.net Unlike the classical mechanics-based force fields used in MD, QM methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory can more accurately model the subtle electronic effects that influence conformational stability. nih.govunc.edu
For peptides containing allo-isoleucine, QM calculations are particularly useful for determining the intrinsic conformational preferences of the residue itself, isolated from the rest of the peptide chain or solvent. unc.edu These calculations can precisely compute the relative energies of different side-chain rotamers and backbone dihedral angles (φ and ψ). unc.edunih.gov This information helps to parameterize and refine the force fields used in larger-scale MD simulations and provides a fundamental understanding of how the stereochemistry at the α- and β-carbons of allo-isoleucine dictates its preferred local geometry. nih.gov
Stereochemistry and its Impact on Peptide Secondary Structures
The stereochemistry of an amino acid residue is a primary determinant of the local and global conformation of a peptide. The presence of two chiral centers in allo-isoleucine—(2S,3R) or (2R,3S)—imposes significant steric constraints on the allowable backbone dihedral angles (φ, ψ) compared to its diastereomer, L-isoleucine (2S,3S). nih.gov
This difference in stereochemistry directly influences the peptide's secondary structure. X-ray diffraction studies of short peptides have shown that altering the chirality from L-isoleucine to D-allo-isoleucine can perturb the side-chain conformation to a greater extent than the backbone conformation. nih.gov However, these local changes can have significant downstream effects. The specific spatial arrangement of the β-methyl group in allo-isoleucine can sterically hinder the formation of certain secondary structures while promoting others. For example, the use of D-amino acids, including D-allo-isoleucine, is a known strategy for nucleating β-turns and β-hairpins, structures that are critical for peptide and protein folding and recognition. core.ac.uk The constrained nature of allo-isoleucine can disrupt canonical α-helical structures but can be instrumental in designing peptides with specific, non-canonical folds or turns. acs.orguzh.ch Therefore, the strategic incorporation of this compound during peptide synthesis provides a powerful tool for controlling peptide folding through precise stereochemical manipulation. core.ac.uk
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-tert-Butoxycarbonyl-L-allo-isoleucine | This compound |
| Isoleucine | Ile |
| allo-Isoleucine | aIle |
| N-tert-Butoxycarbonyl-D-allo-isoleucine | Boc-D-allo-Ile-OH |
| N-tert-Butoxycarbonyl-L-isoleucine | Boc-L-Ile-OH |
| N-benzoyl-L-isoleucine methyl ester | |
| N-benzoyl-D-allo-isoleucine methyl ester |
Alpha-Helix Propensity Modulation
The propensity of an amino acid to favor the formation of an α-helix is a critical determinant of peptide and protein secondary structure. Aliphatic amino acids with β-branched side chains, such as isoleucine and valine, are generally known to be weak helix stabilizers or even destabilizers compared to residues like alanine (B10760859) or leucine. nih.gov This effect is primarily attributed to the steric constraints imposed by the bulky side chain in close proximity to the peptide backbone, which restricts the conformational freedom required to adopt the ideal α-helical φ and ψ dihedral angles. nih.gov
The substitution of isoleucine with its diastereomer, allo-isoleucine, introduces a different spatial arrangement of the side-chain substituents at the Cβ position. This alteration in stereochemistry directly impacts the side chain's interaction with the peptide backbone and neighboring residues. While specific experimental values for allo-isoleucine's helix propensity are not as widely documented as for proteinogenic amino acids, studies on related structures provide significant insight. For instance, research on fluorinated isoleucine analogues has shown that branching at the β-carbon atom leads to a reduced α-helicity. beilstein-journals.org Given that allo-isoleucine shares this β-branched characteristic, it is expected to exhibit a similarly low propensity for α-helix formation. The restriction in the side chain's conformational freedom upon entering the ordered helical structure is a major energetic penalty that disfavors helix formation for β-branched residues. nih.gov
| Amino Acid | Relative Helix Propensity (kcal/mol) | Structural Feature |
|---|---|---|
| Alanine (Ala) | 0 | Methyl side chain |
| Leucine (Leu) | 0.21 | γ-branched |
| Isoleucine (Ile) | 0.41 | β-branched |
| Valine (Val) | 0.61 | β-branched |
| allo-Isoleucine (allo-Ile) | Predicted to be low (similar to Ile/Val) | β-branched (diastereomer of Ile) |
This table presents a helix propensity scale based on experimental studies, with lower values indicating higher helix propensity. nih.gov The value for allo-Isoleucine is an estimation based on the known effects of β-branching.
Beta-Turn and Loop Formation
Beta-turns are secondary structure motifs where the polypeptide chain reverses its direction, a feature crucial for the globular architecture of proteins. These turns are typically composed of four amino acid residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). The specific dihedral angles (φ, ψ) of the central two residues (i+1 and i+2) define the type of β-turn.
The propensity of an amino acid to reside within a β-turn is highly dependent on its conformational preferences. Residues like proline, with its cyclic side chain, and glycine, with its conformational flexibility, are frequently found in turns. While extensive data on allo-isoleucine's turn propensity is limited, its structural features suggest a complex role. As a β-branched amino acid, steric hindrance from its side chain could influence the required backbone geometry for certain turn types.
However, studies on short peptides containing diastereomeric residues have shown that a change in chirality at the β-carbon (as in allo-isoleucine versus isoleucine) perturbs the side-chain conformation to a greater extent than the peptide backbone conformation. nih.gov This suggests that while the backbone may be able to adopt a turn-like structure, the orientation of the allo-isoleucine side chain would be significantly different from that of an isoleucine in the same position. This altered side-chain display could have profound implications for peptide-receptor interactions or the packing of adjacent structural elements. The specific turn type and the position within the turn would dictate whether the unique stereochemistry of allo-isoleucine is accommodated or disfavored.
| Turn Type | Preferred Residue (i+1) | Preferred Residue (i+2) |
|---|---|---|
| Type I | Pro, Ala, Asp | Gly, Asn |
| Type II | Pro, Ser, Thr | Gly, Asn |
| Type I' | Gly, Asn | - |
| Type II' | Gly | Ala, Gln |
This table outlines general amino acid preferences for the central positions of common β-turn types. The suitability of allo-isoleucine would depend on its ability to adopt the required dihedral angles without prohibitive steric clashes.
Influence on Overall Peptide Fold and Tertiary Structure
The key difference between L-isoleucine (2S, 3S) and L-allo-isoleucine (2S, 3R) is the configuration at the Cβ chiral center. This seemingly minor change has significant structural consequences. In the context of a folded peptide, the side chain of each residue must pack efficiently to form a stable hydrophobic core or to be properly oriented for intermolecular interactions. The altered stereochemistry of the allo-isoleucine side chain forces a different spatial orientation of its methyl and ethyl groups compared to isoleucine.
This repositioning can lead to several outcomes:
Steric Clashes: The allo-isoleucine side chain might introduce steric hindrance with neighboring residues that would not occur with isoleucine, destabilizing the native fold.
Altered Hydrophobic Packing: The efficiency of hydrophobic packing in the core of the peptide could be compromised or, in some cases, enhanced, depending on the specific structural context.
Modified Surface Topography: For surface-exposed residues, the different orientation of the side chain alters the peptide's surface, which can affect its interaction with other molecules, such as receptors or enzymes.
Research on Bioactive Peptides and Their Interactions
Design and Synthesis of Enzyme Inhibitors Incorporating Boc-allo-Ile-OH
The protected amino acid this compound serves as a crucial building block in the synthesis of various enzyme inhibitors due to the unique stereochemistry of its allo-isoleucine side chain. This specific configuration can influence the binding affinity and selectivity of the resulting inhibitor for its target enzyme.
Dipeptidyl Peptidase Inhibitors (DPP8/9)
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are cytosolic serine proteases that have emerged as potential therapeutic targets. researchgate.netfrontiersin.org The design of selective inhibitors for these enzymes is an active area of research. This compound has been utilized in the synthesis of isoindoline-based inhibitors of DPP8 and DPP9. researchgate.netnih.gov
In the synthesis of these inhibitors, this compound is coupled to a substituted isoindoline (B1297411) core. researchgate.netmdpi.com This process typically involves activating the carboxylic acid of this compound to facilitate the formation of an amide bond with the isoindoline nitrogen. nih.gov The resulting molecule, an allo-Ile-isoindoline, has demonstrated inhibitory activity against both DPP8 and DPP9. researchgate.netfrontiersin.org The presence of the allo-isoleucine residue is a key structural feature that contributes to the inhibitory potency. researchgate.net Researchers have synthesized series of these compounds, varying the substituents on the isoindoline ring and the P2 residue to optimize potency and selectivity. researchgate.net For instance, the reference DPP8/9 inhibitor, allo-Ile-isoindoline, has reported IC50 values in the nanomolar range against both enzymes. researchgate.net
Table 1: Examples of DPP8/9 Inhibitors and Related Compounds
| Compound | Target Enzyme(s) | Role of allo-Isoleucine | Reference |
|---|---|---|---|
| allo-Ile-isoindoline | DPP8, DPP9 | Key component for inhibitory activity | researchgate.netfrontiersin.org |
| 1G244 | DPP8, DPP9 | A highly selective inhibitor for comparison | frontiersin.org |
| Val-boroPro (Talabostat) | Non-selective DPP inhibitor | For comparison of DPP inhibition effects | nih.gov |
Protease Inhibitors (e.g., HTLV-1 Protease)
Human T-cell Leukemia Virus type 1 (HTLV-1) protease is an essential enzyme for the replication of the virus, making it a significant target for antiviral drug development. mdpi.comnih.gov Boc-D-allo-Ile-OH, a stereoisomer of this compound, has been instrumental in the design of retro-inverso (RI) type inhibitors for HTLV-1 protease. mdpi.comresearchgate.net
RI-type inhibitors incorporate D-amino acids to mimic the topology of the natural substrate, and the specific side-chain configuration is critical for inhibitory activity. mdpi.comnih.gov In studies investigating the effects of side-chain configurations, researchers synthesized RI-type inhibitors where D-isoleucine residues were replaced with D-allo-isoleucine residues. mdpi.comresearchgate.net This was achieved through Fmoc-based solid-phase peptide synthesis. The findings revealed that converting D-isoleucine to D-allo-isoleucine in the inhibitor structure significantly enhanced the inhibitory activity against HTLV-1 protease. mdpi.com This suggests that the spatial arrangement of the D-allo-isoleucine side chain provides a better fit within the enzyme's active site, leading to more potent inhibition. mdpi.comnih.gov The synthesis of these inhibitors involves standard peptide coupling techniques where the protected D-allo-isoleucine is incorporated into the growing peptide chain. mdpi.com
Table 2: Investigated Substrates and Inhibitors for HTLV-1 Protease
| Compound Type | Modification | Effect on HTLV-1 Protease | Reference |
|---|---|---|---|
| Substrate Peptides | Conversion of Ile to allo-Ile | Lowered protease affinity | mdpi.com |
| Retro-Inverso Inhibitors | Conversion of D-Ile to D-allo-Ile | Increased inhibitory activity | mdpi.comresearchgate.net |
β-Secretase Inhibitors
β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. sigmaaldrich.comfrontiersin.org Consequently, inhibiting BACE1 is a major therapeutic strategy. While direct use of this compound in a final inhibitor is not explicitly detailed in the provided context, the synthesis of potent BACE1 inhibitors often involves peptide or peptidomimetic structures where specific amino acid residues are crucial for binding to the enzyme's active site. sigmaaldrich.com
The design of β-secretase inhibitors frequently incorporates non-standard amino acids to enhance properties like potency and metabolic stability. For example, a potent inhibitor of the amyloid precursor protein (APP) β-secretase has the sequence H-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Stat-Val-Ala-Glu-Phe-OH, where statine (B554654) is a non-proteinogenic amino acid. sigmaaldrich.com The isoleucine residue in this sequence highlights the importance of specific hydrophobic side chains for interaction with the enzyme. The use of allo-isoleucine, with its distinct stereochemistry, represents a potential modification in such inhibitors to optimize interactions within the S1 subsite of the BACE1 active site. The synthesis of such complex peptide inhibitors relies on protecting group chemistry, where Boc-protected amino acids, including potentially this compound, would be sequentially coupled. nih.gov
Ligand Design and Receptor Binding Studies
The unique structural properties of allo-isoleucine make this compound a valuable tool in the design of ligands for various receptors, enabling the exploration of structure-activity relationships and the development of selective agonists or antagonists.
Formyl Peptide Receptor (FPR) Ligands
Formyl peptide receptors (FPRs) are a group of G protein-coupled receptors involved in the innate immune response and inflammation. nih.govfrontiersin.org They recognize N-formylated peptides, which are common in bacteria. nih.gov The development of synthetic ligands, including antagonists for these receptors, is an area of significant interest.
Boc-protected peptides have been developed as antagonists for FPR1. nih.gov For example, Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH is a known potent antagonist. nih.gov While the direct incorporation of this compound into an FPR ligand is not specified in the search results, the principle of using Boc-protected amino acids to build peptide-based ligands is well-established. caymanchem.com The synthesis of such peptide ligands involves the sequential coupling of Boc-protected amino acids, and the nature of the amino acid side chains is critical for receptor affinity and selectivity. The use of an unnatural amino acid like allo-isoleucine could be explored to modulate the binding properties of these ligands to different FPR subtypes (FPR1, FPR2, and FPR3). frontiersin.org
Influence of allo-Isoleucine on Receptor-Ligand Specificity and Affinity
The incorporation of allo-isoleucine into peptide chains can significantly impact their interaction with biological receptors. The distinct stereochemistry of allo-isoleucine, compared to the more common isoleucine, can alter the three-dimensional structure of a peptide, thereby influencing its binding specificity and affinity for its target receptor. biorxiv.orgnih.gov This structural alteration can lead to either enhanced or diminished biological activity, depending on the specific receptor and ligand.
For instance, in the context of T-cell receptor (TCR) specificity, the substitution of amino acids can dramatically alter peptide recognition. nih.gov While not a direct study on allo-isoleucine, research on TCRs demonstrates that even subtle changes in amino acid side chains can create new "hot spots" in the receptor-ligand interface, thereby changing binding affinity and specificity. nih.gov The unique spatial arrangement of the ethyl and methyl groups on the β-carbon of allo-isoleucine can lead to different hydrophobic and steric interactions within a receptor's binding pocket compared to isoleucine. biorxiv.org
Development of Biologically Active Natural Product Analogues
This compound is a key reagent in the total synthesis and derivatization of several complex natural products, enabling the exploration of their structure-activity relationships and the development of novel therapeutic agents.
Aureobasidin A Synthesis
Aureobasidin A is a cyclic depsipeptide with potent antifungal properties. capes.gov.br Its structure contains an L-allo-isoleucine residue at position 6. ijcce.ac.ir The total synthesis of Aureobasidin A has been achieved, with a critical step involving the cyclization of a linear nonapeptide between the L-allo-isoleucine and L-proline residues. capes.gov.br The synthesis of Aureobasidin A and its analogues is crucial for studying its mechanism of action, which involves the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, a key enzyme in fungal sphingolipid biosynthesis.
Researchers have also explored the creation of Aureobasidin A analogues by replacing the L-allo-isoleucine at position 6 with other amino acids, such as leucine, to investigate the impact on antifungal activity. ijcce.ac.ir These synthetic efforts, which rely on starting materials like this compound, are essential for developing new antifungal agents to combat drug-resistant fungal infections. lookchem.comijcce.ac.ir
| Feature | Description | Reference |
|---|---|---|
| Natural Product | Aureobasidin A | capes.gov.br |
| Biological Activity | Antifungal | capes.gov.br |
| Key Amino Acid | L-allo-Isoleucine at position 6 | ijcce.ac.ir |
| Synthetic Strategy | Cyclization between L-allo-isoleucine and L-proline | capes.gov.br |
| Mechanism of Action | Inhibition of inositol phosphorylceramide (IPC) synthase |
Lagunamide Analogues
Lagunamides are cyclic depsipeptides isolated from marine cyanobacteria that exhibit significant cytotoxic and antimalarial properties. mdpi.comresearchgate.net The synthesis of lagunamide A and its analogues has been a subject of intense research, partly due to the initial misassignment of an L-allo-isoleucine residue, which was later corrected to L-isoleucine. escholarship.orgescholarship.org
Despite the correction in the natural product's structure, the synthesis of various lagunamide analogues often involves the use of different isoleucine stereoisomers, including allo-isoleucine, to probe the structural requirements for biological activity. mdpi.com For example, the synthesis of subunits for lagunamide A has utilized D-allo-isoleucine derivatives. mdpi.com These synthetic studies are critical for understanding the structure-activity relationship and for developing more potent and selective anticancer and antimalarial agents.
Kahalalide Derivatives
Kahalalides are a family of depsipeptides isolated from a marine mollusk and its algal diet, with Kahalalide F showing promising antitumor activity and having entered clinical trials. acs.orgacs.orgnih.gov The structure of Kahalalide F is complex, containing two D-allo-isoleucine residues. acs.org The definitive stereochemical assignment of Kahalalide F was a significant challenge, requiring extensive analysis. acs.org
The synthesis of Kahalalide F and its derivatives is of great interest for therapeutic development. These synthetic efforts rely on the availability of protected amino acid building blocks, including Boc-D-allo-Ile-OH. By creating derivatives with modifications at various positions, including the allo-isoleucine residues, researchers can explore how these changes affect the peptide's conformation and biological activity, such as its interaction with the ErbB3 receptor and its ability to induce apoptosis. researchgate.net
| Natural Product | Source | Key Allo-Isoleucine Residue(s) | Biological Activity | Reference |
|---|---|---|---|---|
| Aureobasidin A | Fungus (Aureobasidium pullulans) | L-allo-Isoleucine | Antifungal | capes.gov.br |
| Kahalalide F | Marine Mollusk (Elysia rufescens) | D-allo-Isoleucine (two residues) | Antitumor | acs.orgacs.org |
| Bombinin H peptides | Frog Skin (Bombina variegata) | D-allo-Isoleucine | Antibacterial and Hemolytic | nih.gov |
Investigation of Pharmacokinetic and Pharmacodynamic Properties of allo-Isoleucine Containing Peptides
The inclusion of non-natural amino acids like allo-isoleucine can significantly alter the pharmacokinetic and pharmacodynamic profiles of peptides. While specific data on the pharmacokinetics of this compound itself is not available, the properties of peptides containing this residue are an active area of investigation.
The presence of D-amino acids, such as D-allo-isoleucine, in peptide sequences is a common strategy to enhance stability against enzymatic degradation by proteases. nih.gov This increased stability can lead to a longer plasma half-life and improved bioavailability of peptide-based therapeutics. For example, the bombinin-related peptides containing D-allo-isoleucine isolated from frog skin exhibit potent antibacterial and hemolytic activity, and their D-amino acid content likely contributes to their in vivo efficacy. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Boc-allo-Ile-OH to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) followed by purity analysis via HPLC or NMR. For reproducibility, document each step meticulously, including solvent drying methods and inert atmosphere conditions. Comparative tables of yields under different conditions should be included in supplementary materials . Ensure purity validation using orthogonal techniques (e.g., LC-MS and melting point analysis) .
Q. What characterization techniques are essential for confirming the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : Compare H and C spectra with literature data to confirm backbone structure.
- IR Spectroscopy : Validate functional groups (e.g., Boc carbonyl stretch at ~1680 cm).
- Mass Spectrometry : Confirm molecular ion peak (CHNO, exact mass 231.15 g/mol).
For novel derivatives, include X-ray crystallography to resolve stereochemistry .
Q. How should hypotheses be formulated when studying this compound’s role in peptide synthesis?
- Methodological Answer : Apply the PICO framework (Population: peptide chains; Intervention: this compound incorporation; Comparison: standard Ile derivatives; Outcome: coupling efficiency/stability). For example: “Does substituting allo-Ile in Boc-protected form improve resistance to racemization during solid-phase peptide synthesis compared to Boc-Ile-OH?” .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing datasets (e.g., DFT calculations vs. kinetic studies) to identify outliers. Use sensitivity analysis to test computational assumptions (e.g., solvent models or conformational sampling). Validate with controlled experiments, such as isotopic labeling to trace reaction pathways .
Q. How can researchers design studies to investigate the stereochemical effects of this compound in enzyme binding pockets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model allo-Ile’s side-chain conformation in silico.
- Isothermal Titration Calorimetry (ITC) : Compare binding affinities with wild-type substrates.
- Crystallography : Resolve enzyme-ligand complexes to visualize steric clashes/hydrogen bonding.
Ensure hypotheses are FINER-compliant (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What methodologies ensure reproducibility of this compound’s synthetic procedures across laboratories?
- Methodological Answer :
- Standardized Protocols : Publish detailed procedures with exact equipment specifications (e.g., Schlenk line vs. glovebox).
- Interlaboratory Validation : Collaborate with independent labs to replicate results, documenting deviations (e.g., solvent batch variability).
- Data Sharing : Provide raw spectral files and chromatograms in open repositories .
Data Contradiction and Analysis
Q. How should conflicting NMR data on this compound’s rotameric states be addressed?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic equilibria. Compare with computational NOE predictions. If discrepancies persist, use N-labeled samples for enhanced resolution or alternative solvents to minimize aggregation .
Framework-Based Study Design
Q. What experimental design principles apply to studying this compound’s stability under varying pH conditions?
- Methodological Answer : Use a DOE (Design of Experiments) approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
